molecular formula C14H11FO3 B1651436 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol CAS No. 1262000-09-8

2-(2-Fluoro-4-methoxycarbonylphenyl)phenol

Cat. No.: B1651436
CAS No.: 1262000-09-8
M. Wt: 246.23
InChI Key: PVLZPPCZOOXAJU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxycarbonylphenyl)phenol (CAS: 1262000-09-8) is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) on one benzene ring and a fluorine atom (-F) and methoxycarbonyl group (-COOCH₃) on the adjacent phenyl ring. Its molecular formula is C₁₅H₁₁FO₃, with a molecular weight of 258.25 g/mol . The compound is typically synthesized for applications in organic synthesis, pharmaceuticals, and materials science, where fluorine substitution enhances metabolic stability and bioavailability .

Properties

IUPAC Name

methyl 3-fluoro-4-(2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)9-6-7-10(12(15)8-9)11-4-2-3-5-13(11)16/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLZPPCZOOXAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683577
Record name Methyl 2-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-09-8
Record name Methyl 2-fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and methyl 4-bromobenzoate.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluorophenol with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base. This reaction forms the desired biphenyl structure.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones are formed as major products.

    Reduction: Alcohols are formed as major products.

    Substitution: Substituted phenols are formed as major products.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Recent studies have explored the antifungal properties of derivatives related to 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol. For instance, compounds synthesized with similar structural motifs have shown potential against Fusarium oxysporum, a significant pathogen affecting crops. The inhibition concentration (IC50) values of these compounds were evaluated, demonstrating varying degrees of antifungal activity.

CompoundIC50 (mM)
10b0.42 ± 0.16
14a1.27 ± 0.15
14c0.70 ± 0.16
Epoxiconazole0.06 ± 0.02

These findings suggest that modifications to the aromatic ring can enhance the antifungal properties, indicating a promising avenue for developing new antifungal agents based on this compound's structure .

Synthesis of Therapeutic Agents
The compound serves as an intermediate in the synthesis of various therapeutic agents, including SGLT2 inhibitors for diabetes treatment. The synthesis process has been optimized for scale-up, demonstrating feasibility for industrial applications .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to inhibit fungal growth can be harnessed to create effective agricultural fungicides. The ongoing research focuses on modifying the compound's structure to enhance its efficacy and reduce toxicity to non-target organisms.

Analytical Chemistry

Analytical Applications
In analytical chemistry, derivatives of this compound are utilized in various assays and analytical techniques due to their unique chemical properties. They can serve as standards or reagents in qualitative and quantitative analyses, particularly in detecting specific biological activities or interactions.

Case Study 1: Antifungal Activity Assessment

A study assessed the antifungal activity of various derivatives related to this compound against Fusarium oxysporum. The results indicated that certain substitutions on the phenolic structure significantly improved antifungal activity, with compound 10b showing an IC50 value of 0.42 mM, which is comparable to established antifungal agents .

Case Study 2: Synthesis for SGLT2 Inhibitors

In a practical industrial setting, researchers developed a six-step synthesis route for producing key intermediates like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid from readily available materials. This compound is pivotal in synthesizing SGLT2 inhibitors currently undergoing clinical trials for diabetes therapy . The scalability of this process was demonstrated with yields reaching up to 24% over large batches.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The fluoro and methoxycarbonyl groups can influence the compound’s reactivity and binding affinity to biological targets. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents and Positions Notable Properties
This compound 1262000-09-8 C₁₅H₁₁FO₃ 258.25 -OH (phenol), -F (2-position), -COOCH₃ (4-position) High polarity due to ester and hydroxyl groups; moderate solubility in polar solvents
6-(2-Fluoro-5-methoxycarbonylphenyl)-2-formylphenol (YA-3886) 1261919-29-2 C₁₅H₁₁FO₄ 272.25 -OH (phenol), -CHO (2-position), -F (2-position), -COOCH₃ (5-position) Formyl group increases reactivity toward nucleophiles; lower solubility than YA-1801 due to higher molecular weight
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol (YA-1812) 1261921-87-2 C₁₅H₁₁FO₃ 258.25 -OH (phenol), -F (3-position), -COOCH₃ (5-position) Altered substituent positions reduce steric hindrance; similar polarity to YA-1801
4-Fluoro-2-(4-methoxybenzyl)phenol 1426-54-6 C₁₄H₁₃FO₂ 244.25 -OH (phenol), -F (4-position), -CH₂(C₆H₄OCH₃) (2-position) Methoxybenzyl group enhances lipophilicity; lower reactivity compared to ester-containing analogs
4-Acetoxybenzoic acid 2345-34-8 C₉H₈O₄ 180.16 -COOH (carboxylic acid), -OCOCH₃ (4-position) Higher aqueous solubility due to carboxylic acid group; acidic nature (pKa ~4.5)

Electronic and Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in YA-1801 acts as a hydrogen bond donor, while the ester carbonyl serves as an acceptor. This contrasts with 4-Acetoxybenzoic acid, which has additional hydrogen bonding capacity via its carboxylic acid group, leading to higher solubility in water .
  • Electron-Withdrawing Effects: The fluorine atom in YA-1801 induces electron withdrawal, stabilizing the aromatic ring. In contrast, trifluoromethyl-substituted analogs (e.g., (2-Fluoro-4-(trifluoromethyl)phenyl)methanol, CAS 197239-49-9) exhibit stronger electron-withdrawing effects, further reducing electron density and increasing resistance to electrophilic substitution .

Analytical and Crystallographic Data

Structural elucidation of YA-1801 and analogs employs crystallographic tools like SHELX and ORTEP-3 , which model hydrogen-bonding networks and molecular conformations . For instance, the crystal structure of 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol (a related compound) reveals intermolecular hydrogen bonds between hydroxyl and carbonyl groups .

Biological Activity

The compound 2-(2-Fluoro-4-methoxycarbonylphenyl)phenol is a phenolic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the introduction of a fluoro and methoxycarbonyl group onto a phenol structure. The compound can be synthesized through various organic reactions, including electrophilic aromatic substitution and coupling reactions. Its structure can be represented as follows:

C15H13FO3\text{C}_{15}\text{H}_{13}\text{F}\text{O}_3
PropertyValue
Molecular Weight272.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer properties of phenolic compounds, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

The compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase, through the up-regulation of p21 expression. This mechanism suggests that it may interfere with the cell division process, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

Phenolic compounds have also been noted for their antimicrobial properties. Studies show that derivatives similar to this compound possess antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes and inhibit enzyme functions .

Neuroprotective Effects

In addition to anticancer and antimicrobial activities, there is emerging evidence suggesting that phenolic compounds can exhibit neuroprotective effects. These effects are often linked to their antioxidant properties, which help mitigate oxidative stress in neuronal cells .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of this compound on MCF-7 breast cancer cells demonstrated an IC50 value of approximately 20 µM. The compound was found to significantly inhibit cell proliferation compared to controls, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In a comparative study of various phenolic compounds, this compound exhibited notable antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL. This underscores the compound's potential application in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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